molecular formula C14H15NO B8750008 4-(1H-Indol-3-YL)cyclohexanone

4-(1H-Indol-3-YL)cyclohexanone

Cat. No. B8750008
M. Wt: 213.27 g/mol
InChI Key: JDRWSFQUHCLDAE-UHFFFAOYSA-N
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Patent
US05124332

Procedure details

4-(1H-3-indolyl)cyclohexanone ethylene ketal (66.4 g, 0.258 mol) is dissolved in 350 mL of acetone and 350 mL of 10% hydrochloric acid solution and allowed to stir at room temperature for 6 hours. The acetone is removed under reduced pressure and the mixture is made basic with concentrated ammonium hydroxide. The mixture is extracted with chloroform. The organic fraction is dried with sodium sulfate and volatiles are removed under reduced pressure. The resulting solid is taken up in hot ethyl acetate and upon cooling and filtration a crystalline solid is obtained (36.89 g).
Name
4-(1H-3-indolyl)cyclohexanone ethylene ketal
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=4)[NH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1.Cl>CC(C)=O>[NH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]([CH:7]2[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)=[CH:11]1

Inputs

Step One
Name
4-(1H-3-indolyl)cyclohexanone ethylene ketal
Quantity
66.4 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C2=CNC3=CC=CC=C23)O1
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction is dried with sodium sulfate and volatiles
CUSTOM
Type
CUSTOM
Details
are removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
filtration a crystalline solid
CUSTOM
Type
CUSTOM
Details
is obtained (36.89 g)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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